2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that features an imidazole ring substituted with an o-tolyl group and a thioacetamide moiety
Properties
IUPAC Name |
2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-4-2-3-5-10(9)15-7-6-14-12(15)17-8-11(13)16/h2-7H,8H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMDSERQYZAZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of o-tolyl imidazole with thioacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The o-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thione derivatives: These compounds share a similar imidazole ring structure and exhibit comparable biological activities.
Thioacetamide derivatives: Compounds with a thioacetamide moiety also show similar chemical reactivity and applications.
Uniqueness
2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the o-tolyl group and the thioacetamide moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a versatile compound in various fields .
Biological Activity
2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide includes an imidazole ring, a thioether linkage, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 337.4 g/mol. The presence of the o-tolyl group contributes to its unique chemical properties, making it a candidate for various biological evaluations.
Anticancer Properties
Recent studies have demonstrated that 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, disrupting normal cellular division processes. This effect is particularly noted in human gastric cancer cells, where it interferes with tubulin polymerization, leading to microtubule destabilization .
- Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects against human colorectal tumors and other cancer types, with concentration-dependent inhibition of cell growth .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Gastric Cancer Cells | 15 | Microtubule destabilization |
| Study B | Colorectal Tumors | 20 | Cell cycle arrest at G2/M |
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Preliminary evaluations suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated. The thioether linkage and imidazole ring are thought to play critical roles in its interaction with microbial targets.
The mechanism through which 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating their activity. This interaction can disrupt various biochemical pathways critical for cancer cell survival .
- Receptor Modulation : It may also influence receptor functions by interacting with specific binding sites, altering signaling pathways that lead to apoptosis or growth inhibition.
Case Study 1: Cancer Cell Proliferation Inhibition
In a controlled study involving human gastric cancer cells, treatment with 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of approximately 15 µM, indicating potent activity against these cells.
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties of the compound revealed promising results against several bacterial strains. While specific IC50 values were not disclosed, the study highlighted the need for further research to clarify the mechanisms involved and optimize the compound's efficacy against pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
